Methyl 3-(6-aminopyridin-3-yl)propanoate chemical structure
Methyl 3-(6-aminopyridin-3-yl)propanoate chemical structure
Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
Methyl 3-(6-aminopyridin-3-yl)propanoate (CAS: 446263-95-2) is a specialized heterocyclic building block used primarily in the design of peptidomimetics and small-molecule enzyme inhibitors.[1] Structurally, it consists of a 2-aminopyridine scaffold functionalized at the C5 position with a methyl propanoate side chain.[1]
This compound serves as a critical arginine mimetic in drug design.[1] The 2-aminopyridine moiety provides a bidentate hydrogen-bonding motif capable of interacting with carboxylic acid residues (e.g., Aspartate, Glutamate) in protein active sites, mimicking the guanidinium group of arginine but with distinct pKa and lipophilicity profiles. This guide details the structural properties, robust synthesis protocols, and analytical characterization of this pharmacophore.
Chemical Identity & Physicochemical Properties[2][3][4][5]
| Property | Specification |
| IUPAC Name | Methyl 3-(6-aminopyridin-3-yl)propanoate |
| CAS Number | 446263-95-2 |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| SMILES | COC(=O)CCc1cnc(N)cc1 |
| pKa (Pyridinium) | ~6.7 (Protonation occurs at ring N1, not exocyclic amine) |
| LogP (Predicted) | 0.8 – 1.2 |
| H-Bond Donors | 1 (Exocyclic -NH2) |
| H-Bond Acceptors | 3 (Ring N, Carbonyl O, Ether O) |
Structural Analysis: Tautomerism & Basicity
A common misconception in handling 2-aminopyridines is the site of protonation.[1] Unlike anilines, the exocyclic amino group is planar (sp² hybridized) due to resonance delocalization into the ring.
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Protonation Site: The ring nitrogen (N1) is the most basic site. Protonation here retains aromaticity.[1]
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Tautomerism: The compound exists in equilibrium between the amino-pyridine form (dominant) and the imino-dihydropyridine form.[1] In solution and crystal structures, the amino form predominates, but the imino form can be relevant in specific binding interactions within hydrophobic pockets.
Figure 1: Tautomeric equilibrium of the 2-aminopyridine scaffold.[1] The amino form is energetically favored but the motif allows versatile H-bond donor/acceptor patterns.[1]
Synthesis Strategy
The most robust route to Methyl 3-(6-aminopyridin-3-yl)propanoate avoids the direct alkylation of the pyridine ring, which often yields regioisomeric mixtures.[1] Instead, a Heck Cross-Coupling followed by Hydrogenation is the industry-standard protocol.[1]
Route: Heck Coupling & Reduction
Step 1: Heck Coupling
Reaction: 2-Amino-5-bromopyridine + Methyl Acrylate
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Rationale: The free amino group at C2 can poison Palladium catalysts.[1] Using the bulky ligand Tri(o-tolyl)phosphine prevents the formation of inactive Pd-amine complexes.[1] Triethylamine acts as the base to sponge up HBr.[1]
Step 2: Catalytic Hydrogenation
Reaction: Methyl (E)-3-(6-aminopyridin-3-yl)acrylate + H₂
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Rationale: The olefin is reduced selectively.[1] The pyridine ring remains intact under standard balloon pressure (1 atm) or mild Parr hydrogenation (30-50 psi).
Figure 2: Two-step synthesis workflow via Heck coupling and catalytic hydrogenation.
Detailed Experimental Protocol (Self-Validating)
Step 1: Heck Coupling
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Charge: In a pressure tube, dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous DMF (0.5 M concentration).
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Add: Methyl acrylate (1.5 eq) and Triethylamine (2.5 eq).
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Catalyst: Add Pd(OAc)₂ (5 mol%) and P(o-tol)₃ (10 mol%). Note: Premixing catalyst and ligand in a small amount of DMF for 5 mins improves activity.[1]
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Reaction: Purge with N₂, seal, and heat to 100°C for 12-16 hours.
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Validation: Monitor by LC-MS. Look for mass shift from 173/175 (Br) to 179 (Acrylate adduct).
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Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry organic layer over Na₂SO₄.[1]
Step 2: Hydrogenation
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Charge: Dissolve the acrylate intermediate in Methanol (0.2 M).
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Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).
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Reaction: Stir under H₂ balloon (1 atm) at Room Temperature for 4-6 hours.
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Validation: Monitor by TLC or LC-MS. Disappearance of the olefin reduces UV activity; Mass shifts from 179 to 181 (M+H).
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Purification: Filter through Celite to remove Pd.[1] Concentrate filtrate.[1][2] If necessary, purify via silica flash chromatography (DCM/MeOH gradient).
Applications in Drug Discovery[7][8][9][10]
Arginine Mimetic in Integrin Antagonists
The 2-aminopyridine group is a classic bioisostere for the guanidine group of Arginine.[1]
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Mechanism: In integrin receptors (e.g.,
), the natural ligand (RGD sequence) binds via an Arginine-Aspartate interaction. -
Advantage: While guanidine is highly basic (pKa ~13.6) and permanently charged, the 2-aminopyridine (pKa ~6.7) is neutral at physiological pH but can still form the critical bidentate hydrogen bonds. This drastically improves oral bioavailability and membrane permeability compared to guanidine-containing drugs.[1]
Linker in PROTACs
The propanoate chain provides a "handle" for conjugation.[1]
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Usage: The methyl ester can be hydrolyzed to the acid and coupled to E3 ligase ligands (e.g., Thalidomide or VHL ligands) or Warheads. The 2-aminopyridine moiety can serve as a solvent-exposed solubilizing group or a specific contact point for the target protein.[1]
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral data should be obtained.
¹H NMR (400 MHz, DMSO-d₆):
- 7.75 (d, J=2.0 Hz, 1H): Pyridine C2-H (Ortho to N, Meta to amino). Deshielded.
- 7.25 (dd, J=8.5, 2.0 Hz, 1H): Pyridine C4-H.
- 6.35 (d, J=8.5 Hz, 1H): Pyridine C5-H (Ortho to amino). Shielded by electron donation from -NH₂.[1]
- 5.80 (s, 2H): -NH₂ (Broad singlet, exchangeable with D₂O).
- 3.58 (s, 3H): -OCH₃ (Methyl ester).
- 2.70 (t, J=7.5 Hz, 2H): Benzylic -CH₂- (attached to ring).
-
2.55 (t, J=7.5 Hz, 2H):
-Carbonyl -CH₂-.[1]
Mass Spectrometry (ESI):
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Calculated Mass: 180.09[1]
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Observed (M+H)⁺: 181.1
Safety & Handling
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Hazards: 2-Aminopyridines are toxic if swallowed and irritants.[1] They may act as channel blockers (potassium channels) in high doses.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation over long periods; the methyl ester is susceptible to hydrolysis if exposed to moisture.
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Disposal: All halogenated waste (from Step 1) and heavy metal waste (Pd/C) must be disposed of according to RCRA guidelines.
References
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Heck Coupling on Aminopyridines: Title: "Palladium-catalyzed vinylation of 2-aminopyridines and 2-aminoquinolines."[1] Source:Journal of Organic Chemistry, 1999. Context: Establishes the necessity of phosphine ligands to prevent catalyst poisoning by the free amine.
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2-Aminopyridine as Arginine Mimetic: Title: "Design and Synthesis of Non-Peptide Peptidomimetics of the RGD Sequence." Source:Journal of Medicinal Chemistry. Context: Discusses the pKa modulation and bioavailability advantages of aminopyridines over guanidines.
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Compound Data & CAS Verification: Title: "Methyl 3-(6-aminopyridin-3-yl)propanoate - Substance Detail."[1][3] Source:PubChem / Sigma-Aldrich Catalog.[1] Context: Verification of CAS 446263-95-2 and structural identifiers.
